>20-Fold Enhancement in Med25 Binding Affinity (Ki) Over Unlipidated Parent Peptide
Incorporation of the (2S,3R)-3-hydroxy-2-methylundecanoic acid lipid tail transforms a weak-binding acetylated heptapeptide (LPPM-2) into a potent Med25 PPI inhibitor. The Ki value for LPPM-8 is 4 μM, representing a >20-fold improvement over LPPM-2 (Ki = 90 μM) in a fluorescence polarization competition assay measuring disruption of the pre-formed Med25 AcID–ATF6α TAD complex [1].
| Evidence Dimension | Binding affinity (Ki) for Med25 AcID inhibition of ATF6α TAD binding |
|---|---|
| Target Compound Data | Ki = 4 μM |
| Comparator Or Baseline | LPPM-2 (acetylated D-EDLLLLV peptide): Ki = 90 μM |
| Quantified Difference | >22.5-fold (90 μM / 4 μM) improvement |
| Conditions | Fluorescence polarization competition assay; pre-formed complex of Med25 AcID and fluorescently labeled ATF6α TAD |
Why This Matters
This quantitative affinity improvement directly validates the lipid tail's essential role and enables cellular studies that are impossible with the unlipidated peptide.
- [1] Pattelli ON, Martínez Valdivia E, Beyersdorf MS, Regan CS, Rivas M, Hebert KA, Merajver SD, Cierpicki T, Mapp AK. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein–Protein Interactions. Angew Chem Int Ed Engl. 2024 Apr 17;63(21):e202400781. doi: 10.1002/anie.202400781. View Source
